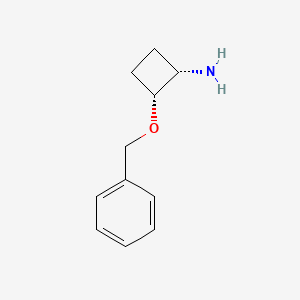
Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) is a chemical compound with a unique structure that includes a cyclobutane ring and a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) typically involves the reaction of cyclobutanone with phenylmethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired stereochemistry is achieved. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Compounds with different functional groups replacing the phenylmethoxy group.
Applications De Recherche Scientifique
Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanamine, 2-methoxy-, (1S,2R)-: Similar structure but with a methoxy group instead of a phenylmethoxy group.
Cyclobutanamine, 2-ethoxy-, (1S,2R)-: Similar structure but with an ethoxy group instead of a phenylmethoxy group.
Uniqueness
Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) is unique due to the presence of the phenylmethoxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
777040-68-3 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(1S,2R)-2-phenylmethoxycyclobutan-1-amine |
InChI |
InChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m0/s1 |
Clé InChI |
PWZQZJTVISDNTA-WDEREUQCSA-N |
SMILES isomérique |
C1C[C@H]([C@H]1N)OCC2=CC=CC=C2 |
SMILES canonique |
C1CC(C1N)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)
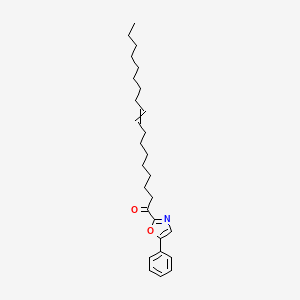
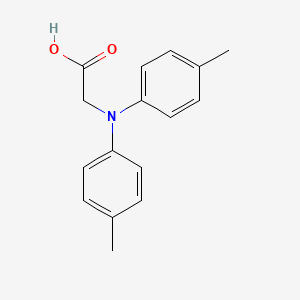
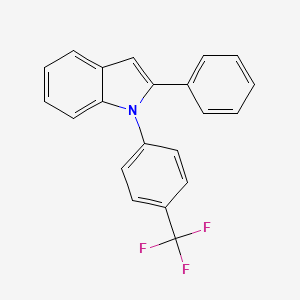
![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)

diphenylsilane](/img/structure/B12515617.png)
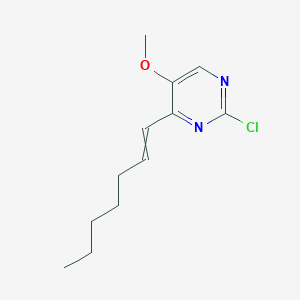
![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)
![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)
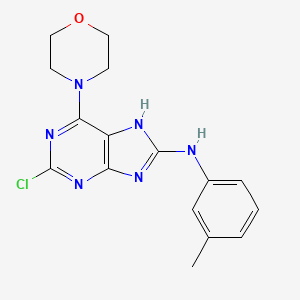
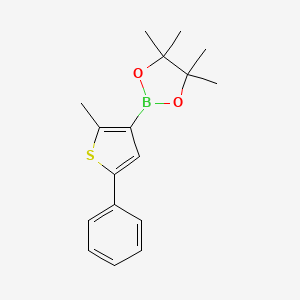
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)
![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)
